molecular formula C13H14ClN3O B2704336 3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 892287-56-8

3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2704336
CAS No.: 892287-56-8
M. Wt: 263.73
InChI Key: HMUISDLOWZZRNR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves a multicomponent reaction. One common method includes the reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide under microwave irradiation. This method is preferred due to its efficiency and higher yields compared to conventional methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a more sustainable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interact with DNA gyrase in bacterial cells, leading to its antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
  • 4-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine

Uniqueness

3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is unique due to its specific spiro structure and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-10-3-1-9(2-4-10)11-12(18)17-13(16-11)5-7-15-8-6-13/h1-4,15H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUISDLOWZZRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)C(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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